1-Chloro-5,6,7,8-tetrahydroisoquinoline is a chemical compound belonging to the tetrahydroisoquinoline family, which is characterized by a bicyclic structure containing a nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. It serves as an important intermediate in the development of various pharmaceuticals and biologically active compounds.
1-Chloro-5,6,7,8-tetrahydroisoquinoline is classified as a halogenated nitrogen heterocycle. It features a chlorine substituent at the first position of the tetrahydroisoquinoline framework, which influences its reactivity and interaction with biological targets.
The synthesis of 1-chloro-5,6,7,8-tetrahydroisoquinoline can be achieved through several approaches:
The molecular structure of 1-chloro-5,6,7,8-tetrahydroisoquinoline consists of a bicyclic system with a nitrogen atom integrated into the ring structure. The chlorine atom is attached to the first carbon of the isoquinoline framework.
1-Chloro-5,6,7,8-tetrahydroisoquinoline can undergo several types of chemical reactions:
The mechanism of action of 1-chloro-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, influencing their activity and leading to various pharmacological effects.
1-Chloro-5,6,7,8-tetrahydroisoquinoline has several scientific uses:
Tetrahydroisoquinoline (THIQ) alkaloids constitute a structurally diverse class of nitrogen-containing heterocycles with profound historical significance in drug discovery. These compounds are biosynthesized in plants and marine organisms via Pictet-Spengler condensation between phenylethylamines and aldehydes. The Caribbean tunicate Ecteinascidia turbinata yields ecteinascidins, complex THIQ-based antitumor agents where Et-743 (trabectedin) stands out as a clinically approved agent for soft tissue sarcomas [3]. Et-743 features three THIQ subunits (A, B, and C) that collectively enable DNA alkylation and protein interactions, exhibiting IC₅₀ values of 0.2–5.0 ng/mL across diverse carcinoma cells (Table 1) [3]. Naturally occurring saframycins, naphthyridinomycins, and quinocarcins further underscore the THIQ scaffold’s role in cytotoxic natural products, driving early pharmacological interest [8].
Table 1: Antitumor Activity of Selected Ecteinascidins [3]
Compound | L1210 (µg/mL) | A549 (µg/mL) | HT29 (µg/mL) | RNA Synthesis Inhibition (µg/mL) |
---|---|---|---|---|
Et-743 | 0.005 | 0.0002 | 0.0005 | 0.03 |
Et-729 | <0.001 | 0.0002 | 0.0005 | 0.02 |
Et-736 | 0.0005 | 0.0025 | 0.0025 | 0.1 |
Halogenation, particularly chlorination, strategically enhances the bioactivity and binding affinity of THIQ derivatives. The introduction of chlorine at the C1 position (as in 1-chloro-5,6,7,8-tetrahydroisoquinoline) elevates electrophilicity and influences molecular conformation, facilitating interactions with hydrophobic enzyme pockets. Chlorine’s steric and electronic effects improve metabolic stability and membrane permeability, critical for central nervous system (CNS) penetration or prolonged therapeutic action [8]. In anti-multidrug resistance (MDR) agents, chloro-THIQ derivatives like MC70 inhibit P-glycoprotein (P-gp) by occupying L-shaped binding pockets via halogen bonding with Thr₇₄ or similar residues [4] [8]. Similarly, in aldosterone synthase inhibitors, chlorine augments selectivity for CYP11B2 over CYP11B1 by modulating heme-iron coordination [5]. The discontinued status of 1-chloro-5,6,7,8-tetrahydroisoquinoline (Ref. 3D-ACA38795, Biosynth) underscores synthesis challenges rather than diminished relevance, reflecting the need for advanced halogenation methodologies [1].
1-Chloro-5,6,7,8-tetrahydroisoquinoline (C₉H₁₀ClN, MW 167.63 g/mol) serves as a versatile precursor for targeted anticancer and enzyme-modulating agents. Its chlorine atom enables facile functionalization via cross-coupling or nucleophilic substitution, accelerating scaffold diversification. Key applications include:
Compound | Target | Activity | Cell Line/Model |
---|---|---|---|
GM-3-18 | KRAS | IC₅₀: 0.9–10.7 µM | Colo320, DLD-1, HCT116 |
GM-3-121 | VEGF | IC₅₀: 1.72 µM | Endothelial co-cultures |
Nitrophenyl-THIQ 3 | HSP90 | ΔG: −6.8 kcal/mol | HEPG2 |
Nitrophenyl-THIQ 8b | RET | ΔG: −6.8 kcal/mol | MCF7 |
Despite its discontinued commercial status, synthetic routes to 1-chloro-5,6,7,8-tetrahydroisoquinoline continue evolving, emphasizing microwave-assisted catalysis or flow chemistry to enhance yield and purity [1] [8]. Its role in generating multi-target inhibitors positions it as a critical intermediate in overcoming resistance in oncology and metabolic diseases.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9